(3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-Bromophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a dihydrothiazol group, and a piperidinyl group . The molecular formula of this compound is C16H19BrN2OS2 and it has a molecular weight of 399.37.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromophenyl group could undergo reactions typical of aryl halides, while the thiazol group could participate in reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present.Scientific Research Applications
Synthesis and Antioxidant Properties
The synthesis of bromophenol derivatives, including (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives, has been explored for their potential antioxidant properties. These compounds have shown effective antioxidant power in in vitro assays, suggesting their potential for further development as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Another study focusing on diphenylmethane derivative bromophenols, including a natural product, has confirmed the effective antioxidant power of synthesized bromophenols, potentially useful in medicinal chemistry (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Biological Activity and Inhibition
Compounds synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine have been evaluated for their antibacterial activity against human pathogenic bacteria. Certain derivatives have shown significant inhibition of bacterial growth, highlighting their potential for further development in antibacterial treatments (Nagaraj, Srinivas, & Rao, 2018). Additionally, the synthesis of novel bromophenol derivatives and their evaluation as carbonic anhydrase inhibitors have been investigated. These compounds demonstrated strong inhibitory activity against human cytosolic carbonic anhydrase II isozyme, suggesting their potential application in the treatment of various diseases, including glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Anticancer Evaluations
The reaction of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with different nucleophile agents has been explored for the synthesis of compounds with potential anticancer activity. Preliminary evaluations suggest the promise of some of these compounds as anticancer agents, warranting further investigation (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Pharmacokinetics
It is known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS2/c17-14-3-1-2-13(10-14)15(20)19-7-4-12(5-8-19)11-22-16-18-6-9-21-16/h1-3,10,12H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAATSFRAMPRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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